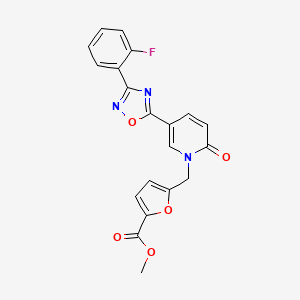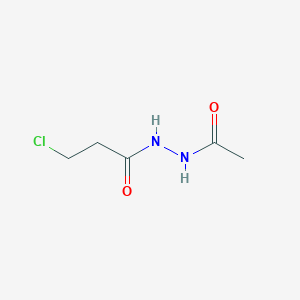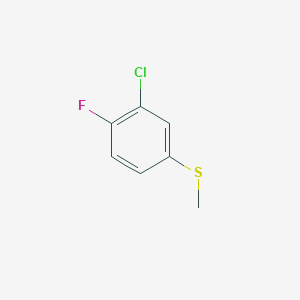![molecular formula C19H24F3N3O4 B2777416 tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate CAS No. 857650-89-6](/img/structure/B2777416.png)
tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound characterized by its complex molecular structure and diverse potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a trifluoromethyl benzoyl group and a tert-butyl carbamate group, making it interesting for research and industrial purposes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: : Starting with suitable precursors, the pyrrolidine ring can be constructed through a cyclization reaction.
Introduction of the Trifluoromethyl Benzoyl Group: : This step often involves the reaction of the intermediate pyrrolidine compound with a trifluoromethyl benzoyl chloride in the presence of a base to form the corresponding amide.
Attachment of the tert-Butyl Carbamate Group: : The final step includes the reaction of the product with tert-butyl chloroformate to yield the desired carbamate.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would require optimization of the reaction conditions to ensure high yield and purity. This includes controlling factors like temperature, solvent choice, reaction time, and purification methods (e.g., recrystallization, chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: : Potential oxidation reactions at the pyrrolidine ring or the benzoyl group.
Reduction: : The amide group can undergo reduction to amine under appropriate conditions.
Substitution: : The trifluoromethyl group or carbamate group could potentially be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reagents: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Conditions: : Suitable nucleophiles and bases under anhydrous conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated products, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for exploration in the development of new organic synthesis methodologies.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or a lead compound for developing new drugs. Its structural features can be optimized for binding to specific biological targets.
Industry
Industrially, the compound could be utilized in the production of specialty chemicals, materials science, and agrochemicals. Its stability and reactivity make it a candidate for various applications.
Mécanisme D'action
The mechanism of action of tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl [(3S)-1-({[3-Fluorobenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Similar in structure but with a fluorobenzoyl group.
tert-Butyl [(3S)-1-({[3-Chlorobenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Similar compound with a chlorobenzoyl group.
tert-Butyl [(3S)-1-({[3-Methylbenzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate: : Differentiated by the presence of a methyl group.
Uniqueness
What sets tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate apart is the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing its lipophilicity and metabolic stability, and potentially enhancing its activity compared to similar compounds with other substituents.
That should cover everything you wanted to know about this complex yet fascinating compound
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)24-14-7-8-25(11-14)15(26)10-23-16(27)12-5-4-6-13(9-12)19(20,21)22/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,23,27)(H,24,28)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDYAHVPDSLGH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2777346.png)


![4-(4-fluorobenzoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2777349.png)


![2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2777353.png)
![2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2777355.png)

